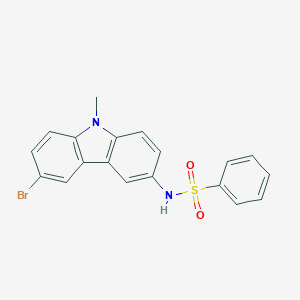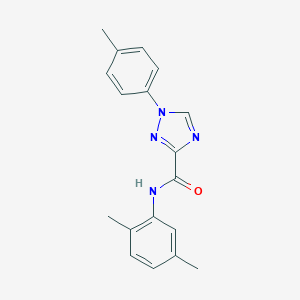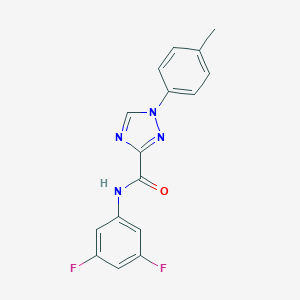
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. In
作用机制
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that targets the protein BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been linked to the development of cancer and inflammatory diseases. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide binds to the bromodomain of BRD4 and inhibits its interaction with acetylated histones, which are critical for the regulation of gene expression. This leads to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and physiological effects:
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits the expression of genes that are critical for cancer cell growth, proliferation, and survival. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammatory cells, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are critical for the development of inflammation. The compound has also been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply nutrients to cancer cells.
实验室实验的优点和局限性
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments. The compound has been extensively studied, and its mechanism of action is well understood. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is highly selective for BRD4 and does not inhibit other members of the BET family of proteins. However, there are also limitations to the use of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it challenging to work with. In addition, the synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can be challenging, and the compound is relatively expensive.
未来方向
There are several future directions for research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. This can help reduce the cost and increase the yield of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. This can help identify patients who are most likely to benefit from treatment with the compound. Finally, the development of combination therapies that include N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide and other drugs that target different pathways can help enhance the efficacy of the compound in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and inflammatory diseases. The compound targets the protein BRD4 and inhibits its interaction with acetylated histones, leading to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can help improve the synthesis of the compound, identify biomarkers for patient selection, and develop combination therapies that can enhance its efficacy.
合成方法
The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide involves a series of chemical reactions that start with the synthesis of 6-bromo-9-methylcarbazole, followed by the reaction with benzenesulfonyl chloride to form N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide. This compound is then further reacted with methyl iodide to obtain the final product, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
科学研究应用
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in various cancer types, including breast, lung, and prostate cancer. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The potential therapeutic applications of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide have been explored in several preclinical studies, and the compound has shown promising results.
属性
产品名称 |
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
分子式 |
C19H15BrN2O2S |
分子量 |
415.3 g/mol |
IUPAC 名称 |
N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H15BrN2O2S/c1-22-18-9-7-13(20)11-16(18)17-12-14(8-10-19(17)22)21-25(23,24)15-5-3-2-4-6-15/h2-12,21H,1H3 |
InChI 键 |
OJYROPRIWGMZJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
规范 SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)












